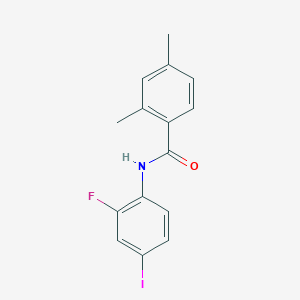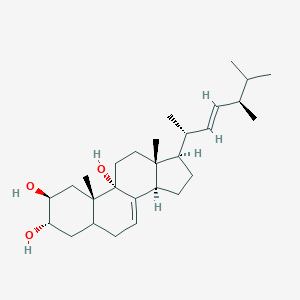![molecular formula C18H27N3O2 B238105 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, commonly known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. IBP belongs to the class of piperazine compounds and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. IBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
IBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins, which are mediators of the inflammatory response. IBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
IBP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. IBP has also been shown to be relatively safe and well-tolerated in animal studies. However, IBP has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on IBP. One area of interest is the development of novel derivatives of IBP that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of IBP in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of IBP and its potential therapeutic applications.
Synthesemethoden
The synthesis of IBP involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with isobutyryl chloride to form 4-(4-isobutyrylphenyl)nitrobenzene. This intermediate is then reacted with piperazine to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
IBP has been extensively studied for its potential therapeutic benefits in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. IBP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
Molekularformel |
C18H27N3O2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-5-17(22)19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(23)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
CAKKUHYZNNWKOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)